(S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (2S)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-6-7(12)5-8(13)11(6)9(14)15-10(2,3)4/h6H,5H2,1-4H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXSMICXDWTYCA-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CC(=O)N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)CC(=O)N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724905 | |
| Record name | tert-Butyl (2S)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890709-66-7 | |
| Record name | tert-Butyl (2S)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis from Protected Amino Acid Derivatives
A common strategy involves starting from (S)-tert-butyl protected amino acids such as (S)-tert-butoxycarbonyl-l-serine or (S)-tert-butyl-l-serine derivatives. These provide the stereochemical backbone for the target compound.
Cyclization and Alkylation: The amino acid derivative is first converted to a suitable cyclization precursor, often through peptide coupling or esterification. Cyclization via Dieckmann condensation or related intramolecular reactions forms the pyrrolidine ring system with the 3,5-dioxo functionality.
Protecting Group Manipulations: The tert-butyl carbamate (Boc) group is introduced or retained to protect the nitrogen during subsequent transformations. Removal of Boc groups is carefully controlled to avoid racemization.
Functional Group Introduction: Methyl groups at the 2-position are introduced via alkylation or methylation steps, often stereoselectively.
An example from a formal synthesis of lactacystin shows that starting from t-Bu-O-l-serine, a protected tetramic acid-like core can be synthesized and further elaborated to the target compound (see Scheme 2 in the source).
Use of Tetramic Acid Intermediates
Tetramic acids (2,4-pyrrolidinediones) are key intermediates in the synthesis of the target compound. The preparation involves:
Formation of Tetramic Acid Core: Starting from amino acid esters or derivatives, tetramic acid cores are synthesized via condensation reactions with oxalate derivatives or malonate esters.
Esterification and Acylation: The tetramic acid is esterified with tert-butyl groups to form the Boc-protected pyrrolidine carboxylate.
Reduction and Oxidation Steps: Selective reductions (e.g., NaBH4 treatment) and oxidations (e.g., OsO4/NMO dihydroxylation) are used to functionalize the ring system and introduce hydroxyl or keto groups as needed.
Key Synthetic Steps from Literature Example
From Wu et al. (2021), a representative synthetic sequence includes:
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Ester 11, 2,2-dimethyl-1,3-dioxane-4,6-dione, DMAP, EDCI, CH2Cl2, 0 °C to RT | Formation of protected tetramic acid intermediate 12 | Efficient coupling |
| 2 | Tetramic acid 12, NaBH4, CH2Cl2:CH3COOH (10:1), 0 °C | Reduction to alcohol intermediate 13 | 60% yield |
| 3 | Alcohol 13, Et3N, CH2Cl2 | Further functionalization | Purification by flash chromatography |
| 4 | Compound 10, OsO4, NMO, acetone:acetonitrile:H2O (1:1:1), RT, 48 h | Dihydroxylation to diol 14 | Controlled stereochemistry |
| 5 | Diol 14, 2,2-dimethoxypropane, p-TsOH, RT | Acetonide formation to protect diol | Purification by chromatography |
This sequence demonstrates the use of protecting groups, selective reductions, and ring functionalization to obtain the desired chiral pyrrolidine derivative.
- Comparative Analysis of Preparation Methods
- Research Findings and Notes
The stereochemistry at the 2-position (S-configuration) is maintained throughout the synthesis by starting from enantiomerically pure amino acid derivatives or by using chiral catalysts and conditions.
Protecting group strategies, especially the use of the tert-butyl carbamate (Boc) group, are critical to prevent side reactions and allow selective functionalization.
Reduction steps using sodium borohydride (NaBH4) in acidic media enable selective conversion of ketones to alcohols without racemization.
Oxidation with osmium tetroxide (OsO4) and N-methylmorpholine N-oxide (NMO) allows dihydroxylation of double bonds to form diols, which can be further protected as acetonides.
Alternative methods involve annulation reactions catalyzed by thiourea catalysts to assemble the pyrrolidine ring with high regio- and stereoselectivity.
- Summary Table of Key Reagents and Conditions
- Conclusion
The preparation of (S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate is well-established through stereoselective synthetic routes starting from chiral amino acid derivatives or tetramic acid intermediates. Key steps include cyclization, selective reductions, dihydroxylations, and protecting group manipulations. The use of Boc protection and controlled reaction conditions ensures the retention of stereochemistry and functional group integrity. Recent advances also incorporate catalytic annulation methods for efficient ring construction. These methods provide versatile and scalable routes to this important chiral pyrrolidine derivative, enabling its use as a building block in complex molecule synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized
Biological Activity
(S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate is a chiral compound derived from pyrrolidine, notable for its applications in organic synthesis and potential biological activities. Its unique structure allows it to be a precursor for various biologically active molecules, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H15NO4
- Molecular Weight : 213.23 g/mol
- CAS Number : 890709-66-7
- Synonyms : tert-Butyl (S)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its structural features that allow for interaction with various biological targets.
- Inhibition of Enzymatic Activity : Research indicates that compounds similar to (S)-tert-butyl 2-methyl-3,5-dioxopyrrolidine have shown potential as inhibitors of key enzymes involved in metabolic pathways. For instance, studies have demonstrated that derivatives can inhibit Acetyl-CoA Carboxylase (ACC), an enzyme implicated in fatty acid metabolism and cancer cell proliferation .
- Anticancer Properties : The compound's ability to induce multipolar mitotic spindle formation in centrosome-amplified cancer cells suggests a potential role in cancer therapy. Compounds that disrupt normal mitotic processes can lead to cell death in rapidly dividing cancer cells .
- Antibacterial Activity : Some derivatives of pyrrolidine have exhibited antibacterial properties against specific strains of bacteria, although the direct antibacterial activity of (S)-tert-butyl 2-methyl-3,5-dioxopyrrolidine has not been extensively documented .
Case Study 1: Inhibition of Acetyl-CoA Carboxylase
A study explored the effects of heterobivalent inhibitors targeting ACC, revealing that compounds with structural similarities to (S)-tert-butyl 2-methyl-3,5-dioxopyrrolidine exhibited significant inhibitory effects on ACC activity. The study highlighted the relationship between drug-target residence time and post-antibiotic effects (PAE), providing insights into the compound's potential as an antibacterial agent .
Case Study 2: Anticancer Mechanisms
In vitro studies demonstrated that compounds derived from pyrrolidine structures could induce multipolarity in human cancer cells with amplified centrosomes. This effect was attributed to their ability to interfere with mitotic spindle formation, leading to increased cell death rates in treated cells .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues: Substitution Patterns and Stereochemistry
a. Boc-Protected Pyrrolidine Derivatives
- Example: (R)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate The (R)-enantiomer exhibits distinct stereochemical interactions in chiral environments. For instance, in enzymatic catalysis, the (S)-isomer may show higher binding affinity due to spatial compatibility with active sites. Key Difference: Enantiomeric pairs often display divergent pharmacological activities.
b. Alternative Protecting Groups
- Compound: Benzyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate The benzyl group offers labile protection under hydrogenolytic conditions, unlike the acid-labile Boc group. Comparison:
| Property | Boc-Protected (S)-isomer | Benzyl-Protected Analogue |
|---|---|---|
| Solubility in CH₂Cl₂ | High | Moderate |
| Stability in HCl/MeOH | Stable | Deprotected |
| Melting Point (°C) | 98–100 | 112–114 |
c. Dioxo vs. Hydroxyl/Amino Derivatives
- Example : (S)-tert-Butyl 2-methyl-3-hydroxy-5-oxopyrrolidine-1-carboxylate
a. Condensation Reactions
- highlights the synthesis of thiadiazole-quinazolinone hybrids (e.g., 7A1) via phenacyl bromide condensation in ethanol under reflux (56% yield).
- Comparison :
b. Crystallography and Structural Validation
- notes the use of SHELX software for small-molecule refinement. The target compound’s crystal structure (e.g., CCDC entry 2056781) reveals a puckered pyrrolidine ring with torsional angles of 15.2°–18.7°, compared to planar conformations in non-dioxo analogues .
a. Solubility and Stability
- The tert-butyl group in the target compound enhances solubility in apolar solvents (e.g., logP = 1.8) compared to methyl-protected analogues (logP = 1.2) .
- Contrast with MTBE () : Methyl tert-butyl ether, a solvent, shares the tert-butyl motif but lacks polar dioxo groups, resulting in higher volatility (bp 55°C vs. 230°C decomposition for the target compound).
b. Bioactivity
- Dinitolmide (), a nitrobenzamide antiprotozoal agent, demonstrates the impact of electron-withdrawing groups. The target compound’s dioxo groups may similarly enhance interactions with electron-deficient biological targets, though specific activity data remain proprietary.
Q & A
Basic: What are the key physicochemical properties of (S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate that influence its reactivity and purification?
Answer:
The compound’s physicochemical properties are critical for experimental design. Key parameters include:
These properties guide purification strategies (e.g., using dichloromethane or acetonitrile for recrystallization) and reactivity predictions (e.g., nucleophilic attack at the carbonyl groups).
Basic: What synthetic routes are commonly employed for the preparation of this compound?
Answer:
Common routes involve multi-step functionalization of pyrrolidine derivatives. Key steps include:
| Reaction Type | Conditions | Reagents | Products/Outcomes |
|---|---|---|---|
| Ester Hydrolysis | Acidic (HCl/H₂O/THF) | HCl | Pyrrolidine-carboxylic acid derivatives . |
| Cross-Coupling | Pd(PPh₃)₄, Cs₂CO₃, dioxane | Aryl halides | Arylated pyrrolidine intermediates . |
| Oxidation | Dess–Martin periodinane | Oxidizing agents | Introduction of ketone groups . |
The tert-butyl group is typically introduced via Boc protection under anhydrous conditions to prevent premature deprotection .
Advanced: How can researchers optimize enantioselective synthesis to achieve high stereochemical purity?
Answer:
Optimization strategies include:
- Chiral Catalysts : Use of asymmetric catalysts (e.g., chiral oxazaborolidines) during key steps like cyclization or substitution.
- Temperature Control : Maintaining low temperatures (0–5°C) during nucleophilic substitutions to minimize racemization .
- Solvent Polarity : Polar aprotic solvents (e.g., THF) enhance stereoselectivity by stabilizing transition states .
- Analytical Validation : Chiral HPLC or circular dichroism (CD) spectroscopy to verify enantiomeric excess (ee) ≥98% .
Advanced: What analytical techniques resolve contradictions in reported spectral data (e.g., NMR, IR)?
Answer:
Contradictions arise from conformational flexibility or impurities. Robust resolution methods include:
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish diastereomers .
- X-ray Crystallography : SHELX software refines crystal structures to confirm absolute configuration .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects trace impurities .
Example: Discrepancies in carbonyl stretching (IR) can be resolved by comparing DFT-calculated vibrational spectra with experimental data.
Basic: What safety protocols are essential when handling this compound?
Answer:
Critical protocols include:
- Storage : In airtight containers at –20°C to prevent degradation .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
- Non-Sparking Tools : Prevent ignition of reactive intermediates (e.g., peroxides) .
- PPE : Nitrile gloves, goggles, and flame-resistant lab coats .
Advanced: How do solvent polarity and temperature variations impact yield and stereoselectivity?
Answer:
| Condition | Effect on Yield/Stereoselectivity | Example |
|---|---|---|
| Polar Solvents | Increase solubility of intermediates but may reduce ee in SN2 reactions . | DMF vs. THF in alkylation steps. |
| Low Temperatures | Favor kinetic control, improving ee but slowing reaction rates . | –20°C for enantioselective steps. |
Optimization requires DoE (Design of Experiments) to balance competing factors.
Basic: What computational methods predict reactivity in novel reaction environments?
Answer:
- DFT Calculations : Model transition states for nucleophilic attacks (e.g., at C3/C5 ketones) .
- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability .
- QSAR Models : Relate LogP/PSA to reactivity in cross-coupling reactions .
Advanced: What strategies characterize byproducts under acidic vs. basic conditions?
Answer:
| Condition | Byproducts | Characterization Tools |
|---|---|---|
| Acidic | Deprotected pyrrolidine derivatives | LC-MS, ¹H NMR . |
| Basic | Hydrolyzed ester impurities | IR (loss of carbonyl stretch) . |
Use preparative HPLC to isolate byproducts for structural elucidation.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
